molecular formula C12H8F3N3 B159822 6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole CAS No. 130598-74-2

6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole

Cat. No. B159822
M. Wt: 251.21 g/mol
InChI Key: MNANRWVLRNZDIR-UHFFFAOYSA-N
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Description

The compound “6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 and the structure represented in Figure 1 . In the parent pyrazole, R1, R2 and R3 correspond to hydrogen atoms .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The action of ethyl diazoacetate 29 on phenylpropargyl 28 in triethylamine and in the … -3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide), mechanism was discussed as caused 4 T1 cells to die by preventing wound healing .


Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural .

Scientific Research Applications

Synthesis and Structural Studies

  • Microwave-Assisted Synthesis : An efficient synthesis method using a microwave-assisted, one-pot three-component condensation reaction for imidazo[1,2-a]pyrimidine derivatives of pyrazole, which includes structures similar to 6-(4-(Trifluoromethyl)phenyl)-1H-imidazo[1,2-b]pyrazole, has been demonstrated (Prasad, Kalola, & Patel, 2018).
  • Synthesis and Tautomeric Structure : Research on the synthesis and tautomeric structure of 3,7-bis(arylazo)-6-methyl-2-phenyl-1H-imidazo[1,2-b]pyrazoles, closely related to the compound , has been conducted, providing insights into their structural properties (Shawali, Mosselhi, Altablawy, Farghaly, & Tawfik, 2008).

Biological and Pharmacological Applications

  • Antimicrobial and Antituberculosis Activity : Certain derivatives of pyrazole, similar to the compound , have shown significant in vitro antimicrobial, antituberculosis, and antimalarial activities (Prasad, Kalola, & Patel, 2018).
  • Anticancer Potential : Some pyridine derivatives, which include structures related to 6-(4-(Trifluoromethyl)phenyl)-1H-imidazo[1,2-b]pyrazole, have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines (Hafez & El-Gazzar, 2020).

Chemical Properties and Reactions

  • Tautomeric Structure Analysis : Studies on the tautomeric structure of similar compounds have provided insights into their chemical properties and behavior in different states (Shawali, Abdel-Kader, & Eltalbawy, 2002).
  • Efficient Synthetic Approaches : Research has been conducted on developing efficient synthesis methods for imidazo-fused polyheterocycles, which are relevant to the synthesis of compounds like 6-(4-(Trifluoromethyl)phenyl)-1H-imidazo[1,2-b]pyrazole (Swami, Devi, Agarwala, Singh, & Shrivastava, 2016).

Future Directions

Given the wide range of applications of pyrazoles in various fields of science, future research could focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives . This could lead to the discovery of new drugs and other useful compounds.

properties

IUPAC Name

6-[4-(trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3/c13-12(14,15)9-3-1-8(2-4-9)10-7-11-16-5-6-18(11)17-10/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNANRWVLRNZDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=NC=CN3N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926821
Record name 6-[4-(Trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole

CAS RN

130598-74-2
Record name 1H-Imidazo(1,2-b)pyrazole, 6-(4-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130598742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[4-(Trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DS Panmand, D Jishkariani, CD Hall… - The Journal of …, 2014 - ACS Publications
Pd-catalyzed direct C2 arylation and Cu-catalyzed direct one-pot alkynylation/intramolecular cyclization of azolium N-imides are reported. Various acetylenes, aryl iodides, and 1-alkyl …
Number of citations: 9 pubs.acs.org

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